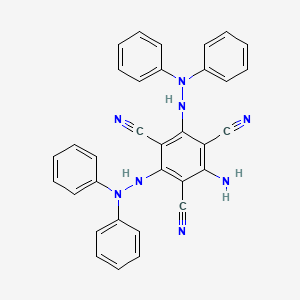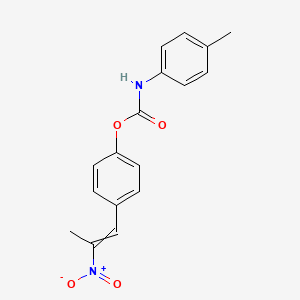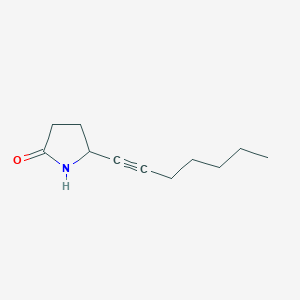![molecular formula C15H20O2S2 B14589596 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- CAS No. 61541-65-9](/img/structure/B14589596.png)
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- is an organic compound that belongs to the class of ketones It features a pentanone backbone with a bis(methylthio)methylene group and a 4-methoxyphenyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- typically involves the reaction of 1-pentanone with bis(methylthio)methylene and 4-methoxyphenyl reagents under controlled conditions. The reaction may require the use of catalysts and specific solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylthio)methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pentanone, 2-[bis(methylthio)methylene]-1-phenyl-
- 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-chlorophenyl)-
- 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-nitrophenyl)-
Uniqueness
1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
61541-65-9 |
|---|---|
Formule moléculaire |
C15H20O2S2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-[bis(methylsulfanyl)methylidene]-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C15H20O2S2/c1-5-6-13(15(18-3)19-4)14(16)11-7-9-12(17-2)10-8-11/h7-10H,5-6H2,1-4H3 |
Clé InChI |
YJCXZLBTUBEJQV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C(SC)SC)C(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


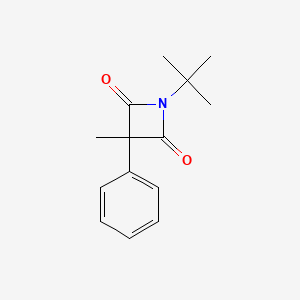


![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
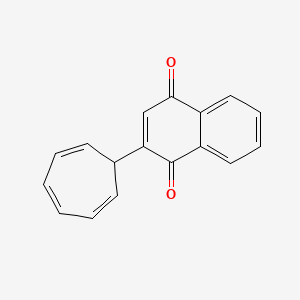
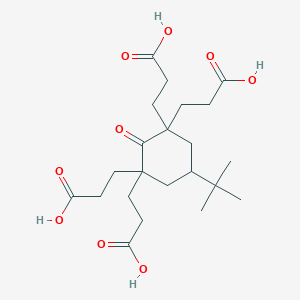
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
